molecular formula C3H8O3 B120658 Glycerol-13C3 CAS No. 63346-81-6

Glycerol-13C3

Cat. No. B120658
CAS RN: 63346-81-6
M. Wt: 95.072 g/mol
InChI Key: PEDCQBHIVMGVHV-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycerol-13C3 Description

Glycerol is a naturally occurring molecule that plays a critical role in various biological and industrial processes. It serves as the backbone for triacylglycerol molecules and can be metabolized into glycolytic substrates . Glycerol's utility extends beyond its biological functions, as it is also used in the synthesis of various chemicals and as a medium in catalytic reactions .

Synthesis Analysis

The synthesis of glycerol derivatives, such as glycerol carbonate (GC), can be

Scientific Research Applications

1. Glycerol in Gluconeogenesis and Metabolism

Glycerol-13C3 has been utilized in studies to understand the metabolic pathways in humans, particularly in relation to obesity and gluconeogenesis. For instance, Neeland et al. (2017) used 13C labeled glycerol to assess the effects of visceral adiposity on gluconeogenic pathways in obese humans. The study highlighted that up to 20% of glycerol is metabolized in the Tricarboxylic Acid (TCA) cycle prior to gluconeogenesis, with pentose phosphate pathway activity being minor in all participants. This indicates the significant role of glycerol in metabolic processes related to obesity (Neeland et al., 2017).

2. Glycerol in Cellular Biomass and Fermentation

Research by Murarka et al. (2007) demonstrated that glycerol could be used in anaerobic fermentation processes. The study found that about 20% of the carbon incorporated into the protein fraction of biomass originated from glycerol, showing its potential in biofuel and chemical production via anaerobic fermentation (Murarka et al., 2007).

3. Glycerol in Dermatological Applications

In dermatological research, glycerol-13C3 has been used to study its effects on human skin. Evans et al. (2017) found that glycerol, when topically applied from an antiperspirant formulation, delivered directly to the skin resulted in improvements in visible irritation and hydration in the axilla. This demonstrates glycerol's role in improving skin condition and barrier function (Evans et al., 2017).

4. Glycerol in Flux Estimation and Metabolic Engineering

The study of glycerol catabolism is crucial for metabolic engineering. Toya et al. (2017) optimized 13C-labeling of glycerol for precise flux estimations in Escherichia coli. This work is significant for understanding glycerol metabolism in microbial systems, aiding in bio-production processes (Toya et al., 2017).

5. Glycerol in Biochemical Studies

Glycerol labeled with isotopes like 13C has been used to investigate biosynthetic pathways. Siskos and Hill (2003) described a highly efficient synthesis of labeled glycerol, which is critical in elucidating various biochemical pathways (Siskos & Hill, 2003).

Safety And Hazards

Glycerol-13C3 may cause respiratory irritation and may be harmful in contact with skin. It may cause moderate skin irritation and eye irritation. It may also be harmful if swallowed . It should be kept away from heat and sources of ignition .

properties

IUPAC Name

(1,2,3-13C3)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCQBHIVMGVHV-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH]([13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583951
Record name (~13~C_3_)Propane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.072 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerol-13C3

CAS RN

63346-81-6
Record name (~13~C_3_)Propane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycerol-13C3
Reactant of Route 2
Reactant of Route 2
Glycerol-13C3
Reactant of Route 3
Reactant of Route 3
Glycerol-13C3
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Glycerol-13C3
Reactant of Route 5
Glycerol-13C3
Reactant of Route 6
Reactant of Route 6
Glycerol-13C3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.